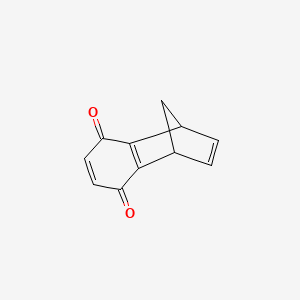

1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro-

Description

1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro- (CAS: 1200-89-1) is a bicyclic quinone derivative featuring a fused cyclohexene-methano bridge system. Its molecular formula is C₁₁H₁₀O₂ (MW: 174.20 g/mol), and it is structurally characterized by two ketone groups at positions 5 and 8, with partial hydrogenation at the 1,4-positions . This compound is synthesized via Diels-Alder reactions between cyclopentadiene derivatives and benzoquinones, followed by selective hydrogenation or oxidation steps . Its unique electronic structure enables participation in redox reactions and cycloadditions, making it valuable in organic synthesis and materials science .

Properties

IUPAC Name |

tricyclo[6.2.1.02,7]undeca-2(7),4,9-triene-3,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h1-4,6-7H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGCGZUEVNVCGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3=C2C(=O)C=CC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20522057 | |

| Record name | 1,4-Dihydro-1,4-methanonaphthalene-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20522057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6829-72-7 | |

| Record name | 1,4-Dihydro-1,4-methanonaphthalene-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20522057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro- can be synthesized through the Diels-Alder reaction of cyclopentadiene and 1,4-benzoquinone . This reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the synthesis of 1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro- follows similar principles but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving the use of specialized equipment and catalysts to facilitate the process.

Chemical Reactions Analysis

Types of Reactions

1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: Products vary based on the extent of oxidation and the specific conditions.

Reduction: 5,8-dihydroxy-1,4-dihydro-1,4-methanonaphthalene is a notable product.

Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Medicine: Research has explored its cardiovascular activity and potential as a radio-protector.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro- involves its interaction with free radicals and other reactive species. The compound’s phenolic hydroxyl groups can scavenge free radicals, thereby inhibiting oxidative stress and lipid peroxidation . This antioxidant activity is crucial in its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Physical Properties

Reactivity and Mechanistic Insights

- Reductive Additions: The dihydro derivative reacts with hard nucleophiles (e.g., sulfinates, cyanide) in DMSO, forming hydroquinonoid products through carbonyl attack mechanisms. Soft nucleophiles preferentially attack olefinic carbons .

- Photochemical Behavior : Tetrahydro analogs exhibit photoisomerization under 362 nm light, with a quantum yield (Φ) of 1.0 in silica matrices, unlike the dihydro version .

Key Differentiators

- Hydrogenation State : The dihydro compound’s partial saturation balances reactivity and stability, enabling controlled nucleophilic additions, while tetrahydro analogs are more photostable .

- Substituent Effects : Methylsulfanyl groups in 6,7-bis(methylsulfanyl) derivatives enhance electrophilicity, directing nucleophilic attacks to carbonyl groups .

- Heteroatom Influence: Quinoline-5,8-dione’s nitrogen atom alters electronic properties, enabling interactions with enzymatic targets like NQO1 .

Biological Activity

1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro- (CAS No. 6829-72-7) is a cyclic dione compound recognized for its significant biological activities, particularly in the realms of antioxidant properties and potential therapeutic applications. This article explores the biological activity of this compound through various studies, mechanisms of action, and potential applications.

- Molecular Formula : C₁₁H₈O₂

- Molecular Weight : 172.18 g/mol

The biological activity of 1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro- is primarily attributed to its ability to act as an antioxidant. It is suggested that the compound interacts with hard nucleophiles through a mechanism involving the attack on carbonyl groups followed by re-attack of oxygen on incoming nucleophiles. This interaction leads to the inhibition of lipid peroxidation and protection against oxidative stress.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. It has been shown to inhibit radiation-induced oxidative damage in cellular models, suggesting its potential as a protective agent against oxidative stress-related diseases.

Cardiovascular Activity

Studies have explored the cardiovascular effects of 1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro-. Preliminary findings suggest that it may exert beneficial effects on heart health by modulating oxidative stress levels and improving endothelial function.

Potential as a Radio-protector

The compound's ability to mitigate radiation-induced damage positions it as a candidate for further investigation as a radio-protector in medical applications. Its mechanisms involve reducing reactive oxygen species (ROS) formation during exposure to ionizing radiation.

Study on Antioxidant Properties

A study conducted on cell cultures exposed to oxidative stress demonstrated that treatment with 1,4-Methanonaphthalene-5,8-dione significantly reduced markers of lipid peroxidation. The results indicated a dose-dependent relationship where higher concentrations of the compound correlated with greater protective effects against oxidative damage.

Cardiovascular Research

In a controlled experiment involving animal models, administration of the compound resulted in improved cardiac function metrics compared to control groups. The study highlighted its potential role in enhancing nitric oxide availability and reducing oxidative stress in vascular tissues.

Comparison with Similar Compounds

The biological activity of 1,4-Methanonaphthalene-5,8-dione can be compared with other related compounds:

| Compound Name | Antioxidant Activity | Cardiovascular Effects | Mechanism |

|---|---|---|---|

| 1,4-Dihydro-1,4-methanonaphthalene-5,8-diol diacetate | Moderate | None reported | Redox reactions |

| 1,4,4a,8a-Tetrahydro-endo-1,4-methanonaphthalene-5,8-dione | High | Positive | Free radical scavenging |

Q & A

Q. What are the established synthetic routes for 1,4-dihydro-1,4-methanonaphthalene-5,8-dione, and how can reaction yields be optimized?

A two-step, one-pot synthesis using readily available starting materials (e.g., annulated p-benzoquinones) achieves 70–90% yields . Key optimizations include:

- Step 1 : Ensure stoichiometric control of reagents (e.g., Diels-Alder precursors) to minimize side reactions.

- Step 2 : Use ethyl acetate as a solvent for improved solubility and reaction homogeneity .

- Photocycloaddition : For intramolecular [2+2] reactions, employ LED light (365 nm) in ethyl acetate at 0–60°C, with flow rates of 1–10 mL/min to balance throughput and conversion efficiency .

Q. How can the structure of 1,4-dihydro-1,4-methanonaphthalene-5,8-dione derivatives be confirmed spectroscopically?

- 1H/13C NMR : Look for characteristic signals, e.g., δ 6.65 ppm (aromatic protons) and 200.42 ppm (quinone carbonyl carbons) .

- IR Spectroscopy : Key stretches include ν ~1708 cm⁻¹ (C=O) and ~1231 cm⁻¹ (C-O) .

- Cross-Validation : Compare with literature data for analogous methanonaphthalene-dione systems to resolve ambiguities .

Advanced Research Questions

Q. What contradictions arise in Diels-Alder reaction outcomes with different dienophiles, and how can they be resolved?

- Regioselectivity Discrepancies : Electron-deficient dienophiles (e.g., sulfinylquinones) favor endo selectivity, while steric hindrance in bulky dienophiles may lead to exo adducts .

- Solvent Effects : Polar solvents like HFIP (hexafluoroisopropanol) enhance reaction rates but may alter stereochemical outcomes. Validate solvent choice via control experiments .

- Data Reconciliation : Use high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm adduct structures when NMR data is inconclusive .

Q. How do solvent polarity and temperature influence nucleophilic addition to the quinone system?

- Polar Solvents (e.g., DMSO) : Stabilize hard nucleophiles (e.g., sulfinates, cyanide), leading to hydroquinone formation via reductive addition .

- Temperature : Elevated temperatures (>40°C) may promote side reactions (e.g., over-reduction or polymerization). Conduct reactions at room temperature with rigorous inert-atmosphere controls .

- Kinetic Monitoring : Use in situ FTIR or UV-Vis spectroscopy to track intermediate formation and optimize quenching times .

Q. What mechanistic pathways explain unexpected products in bromination or photocycloaddition reactions?

- Bromination : Wagner-Meerwein rearrangements can occur during bromination, forming dibrominated derivatives. Confirm via isotopic labeling or computational modeling (DFT) to trace carbon shifts .

- Photocycloaddition : Competing [2+2] vs. [4+2] pathways may arise under varying wavelengths (e.g., 365 nm vs. UV-C). Use monochromatic LED sources to isolate desired pathways .

- Byproduct Analysis : Employ GC-MS or HPLC to identify minor products and refine reaction conditions .

Methodological Notes for Experimental Design

- Low Yields : If yields drop below 70%, check for moisture sensitivity or oxidant decomposition. Reagent purity (e.g., quinone starting materials) is critical .

- Spectral Contradictions : Cross-reference NMR data with IUPAC-standardized spectra for annulated quinones to resolve signal overlaps .

- Scale-Up Challenges : For photochemical reactions, ensure uniform light penetration via microreactors or flow systems to maintain reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.